molecular formula C8H13NO2 B8060722 (2S)-2-azaniumyl-3-(cyclopenten-1-yl)propanoate

(2S)-2-azaniumyl-3-(cyclopenten-1-yl)propanoate

Cat. No.: B8060722
M. Wt: 155.19 g/mol
InChI Key: MNHWYCRCODAGAH-ZETCQYMHSA-N
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Description

(2S)-2-azaniumyl-3-(cyclopenten-1-yl)propanoate is an organic compound with a unique structure that includes an azaniumyl group and a cyclopentenyl group attached to a propanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-azaniumyl-3-(cyclopenten-1-yl)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclopentene and a suitable amino acid derivative.

    Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.

    Purification: After the reaction, the product is purified using techniques such as chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced monitoring techniques helps maintain the quality and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-azaniumyl-3-(cyclopenten-1-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(2S)-2-azaniumyl-3-(cyclopenten-1-yl)propanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a precursor for drug development.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (2S)-2-azaniumyl-3-(cyclopenten-1-yl)propanoate exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, influencing their activity.

    Pathways: It may modulate biochemical pathways, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-azaniumyl-3-(cyclopropyl)propanoate
  • (2S)-2-azaniumyl-3-(cyclohexen-1-yl)propanoate
  • (2S)-2-azaniumyl-3-(cyclohepten-1-yl)propanoate

Uniqueness

(2S)-2-azaniumyl-3-(cyclopenten-1-yl)propanoate is unique due to its specific cyclopentenyl group, which imparts distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

(2S)-2-azaniumyl-3-(cyclopenten-1-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c9-7(8(10)11)5-6-3-1-2-4-6/h3,7H,1-2,4-5,9H2,(H,10,11)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNHWYCRCODAGAH-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=C(C1)CC(C(=O)[O-])[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC=C(C1)C[C@@H](C(=O)[O-])[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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